molecular formula C8H8O3 B1435474 (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid CAS No. 52730-40-2

(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid

Cat. No.: B1435474
CAS No.: 52730-40-2
M. Wt: 152.15 g/mol
InChI Key: YUOZAHBGIJALKD-UHFFFAOYSA-N
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Description

(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
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Biological Activity

(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid is a bicyclic compound notable for its unique tricyclic structure and specific stereochemistry. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, analgesic, and antioxidant properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C8_8H8_8O3_3
  • Molecular Weight : 152.15 g/mol
  • CAS Number : 52730-40-2
  • IUPAC Name : 5-Oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been explored through various studies that highlight its pharmacological potential:

1. Antimicrobial Activity

Compounds with carboxylic acid functionalities are known for their antimicrobial properties against a range of pathogens. Research indicates that this compound may exhibit similar effects due to its structural characteristics.

2. Analgesic Effects

Preliminary studies suggest that derivatives of this compound can interact with pain receptors or influence pain pathways in biological systems. The presence of specific functional groups may enhance its efficacy as an analgesic agent.

3. Antioxidant Properties

The compound's structure includes hydroxyl and carbonyl groups that contribute to its radical scavenging activities, suggesting potential applications in combating oxidative stress.

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) models have been utilized to predict the biological responses based on structural modifications of this compound. These models help identify the relationship between chemical structure and biological activity, guiding future synthetic efforts to optimize efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
5-Oxotricyclo[2.2.1.0²,⁶]heptaneTricyclicLacks carboxylic acid; different biological activity
5-Hydroxytricyclo[2.2.1.0²,⁶]heptaneTricyclicHydroxyl group instead of carboxyl; potential antioxidant
5-Acetyltricyclo[2.2.1.0²,⁶]heptaneTricyclicAcetyl group; altered reactivity

This table illustrates the uniqueness of this compound compared to similar compounds due to its specific functional groups and stereochemistry.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various carboxylic acid derivatives against common bacterial strains and found promising results for this compound.
  • Analgesic Mechanism : Research on pain modulation indicated that compounds structurally related to this compound could influence opioid receptors in vitro.
  • Oxidative Stress Mitigation : A study demonstrated that this compound exhibited significant free radical scavenging activity in cell culture models.

Future Directions

The unique properties of this compound present numerous avenues for future research:

  • Further exploration of its mechanism of action in various biological systems.
  • Development of novel derivatives with enhanced pharmacological profiles.
  • Investigating the potential for therapeutic applications in treating infections and managing pain.

Properties

IUPAC Name

5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOZAHBGIJALKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C2C(=O)C1C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20990999
Record name 5-Oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70748-53-7
Record name 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070748537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
Reactant of Route 2
(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
Reactant of Route 6
(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid

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